molecular formula C9H12O B14372372 Non-8-EN-5-YN-2-one CAS No. 90534-06-8

Non-8-EN-5-YN-2-one

Katalognummer: B14372372
CAS-Nummer: 90534-06-8
Molekulargewicht: 136.19 g/mol
InChI-Schlüssel: YFVPCRSIXDSVBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Non-8-EN-5-YN-2-one is an organic compound characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its molecular structure. This unique combination of functional groups makes it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Non-8-EN-5-YN-2-one can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Non-8-EN-5-YN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.

    Substitution: Halogenation and other substitution reactions can occur at the double or triple bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) are commonly used oxidizing agents.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is used for hydrogenation.

    Substitution: Halogens like bromine (Br₂) or chlorine (Cl₂) are used for halogenation reactions.

Major Products

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Non-8-EN-5-YN-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Non-8-EN-5-YN-2-one involves its interaction with molecular targets through its reactive double and triple bonds. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures. The pathways involved include:

    Electrophilic Addition: The double and triple bonds act as nucleophiles, reacting with electrophiles to form new products.

    Radical Reactions: The compound can participate in radical reactions, leading to the formation of various intermediates and products.

Vergleich Mit ähnlichen Verbindungen

Non-8-EN-5-YN-2-one can be compared with other compounds containing both double and triple bonds, such as:

    Pent-3-en-1-yne: Similar structure but with a shorter carbon chain.

    Hex-4-en-2-yne: Similar structure with different positioning of the double and triple bonds.

Uniqueness

This compound is unique due to its specific combination of functional groups and carbon chain length, which imparts distinct chemical properties and reactivity.

Conclusion

This compound is a versatile compound with significant importance in various fields of scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject for further study and exploration.

Eigenschaften

CAS-Nummer

90534-06-8

Molekularformel

C9H12O

Molekulargewicht

136.19 g/mol

IUPAC-Name

non-8-en-5-yn-2-one

InChI

InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h3H,1,4,7-8H2,2H3

InChI-Schlüssel

YFVPCRSIXDSVBD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCC#CCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.